molecular formula C10H16Br2 B6616257 1,4-bis(bromomethyl)bicyclo[2.2.2]octane CAS No. 34131-01-6

1,4-bis(bromomethyl)bicyclo[2.2.2]octane

Cat. No.: B6616257
CAS No.: 34131-01-6
M. Wt: 296.04 g/mol
InChI Key: UOOKHDGJGDNVTM-UHFFFAOYSA-N
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Description

1,4-bis(bromomethyl)bicyclo[2.2.2]octane is an organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-bis(bromomethyl)bicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the bromination of bicyclo[2.2.2]octane-1,4-dimethanol using bromine or hydrobromic acid in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, ensuring high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced purification techniques to achieve high-quality output .

Chemical Reactions Analysis

Types of Reactions

1,4-bis(bromomethyl)bicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Substitution: Various substituted bicyclo[2.2.2]octane derivatives.

    Reduction: Bicyclo[2.2.2]octane-1,4-dimethanol.

    Oxidation: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.

Mechanism of Action

The mechanism of action of 1,4-bis(bromomethyl)bicyclo[2.2.2]octane involves its ability to act as a bifunctional alkylating agent. The bromine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various chemical transformations and industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual bromomethyl groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of derivatives and materials .

Properties

IUPAC Name

1,4-bis(bromomethyl)bicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOKHDGJGDNVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-bis(bromomethyl)bicyclo[2.2.2]octane
Reactant of Route 2
1,4-bis(bromomethyl)bicyclo[2.2.2]octane
Reactant of Route 3
Reactant of Route 3
1,4-bis(bromomethyl)bicyclo[2.2.2]octane
Reactant of Route 4
Reactant of Route 4
1,4-bis(bromomethyl)bicyclo[2.2.2]octane
Reactant of Route 5
Reactant of Route 5
1,4-bis(bromomethyl)bicyclo[2.2.2]octane
Reactant of Route 6
1,4-bis(bromomethyl)bicyclo[2.2.2]octane

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